(S)-1,4-Benzodioxan-2-carboxypiperazine
Overview
Description
(S)-1,4-Benzodioxan-2-carboxypiperazine is a chiral compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-Benzodioxan-2-carboxypiperazine typically involves the following steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzodioxane intermediate reacts with piperazine derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxane or piperazine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodioxane or piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1,4-Benzodioxan-2-carboxypiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1,4-Benzodioxane: Lacks the piperazine moiety but shares the benzodioxane ring structure.
2-Carboxypiperazine: Contains the piperazine ring with a carboxyl group but lacks the benzodioxane ring.
Uniqueness: (S)-1,4-Benzodioxan-2-carboxypiperazine is unique due to the combination of the benzodioxane and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUPDJNTYCSBJZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)[C@@H]2COC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351046 | |
Record name | (S)-1,4-Benzodioxan-2-carboxypiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401941-54-6 | |
Record name | (S)-1,4-Benzodioxan-2-carboxypiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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